2-Bromo-5-chloro-3-methylpyrazine
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Overview
Description
2-Bromo-5-chloro-3-methylpyrazine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2. It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloro-3-methylpyrazine can be synthesized through various methods. One common approach involves the bromination and chlorination of 3-methylpyrazine. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative .
Scientific Research Applications
2-Bromo-5-chloro-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites and altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyrazine
- 2-Chloro-3-methylpyrazine
- 2-Bromo-3-chloro-5-methylpyrazine
Uniqueness
2-Bromo-5-chloro-3-methylpyrazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSLISYCFTQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855734 |
Source
|
Record name | 2-Bromo-5-chloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-82-1 |
Source
|
Record name | 2-Bromo-5-chloro-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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